molecular formula C15H19NO B1674707 Leiokinine B CAS No. 126365-17-1

Leiokinine B

Cat. No.: B1674707
CAS No.: 126365-17-1
M. Wt: 229.32 g/mol
InChI Key: OWPVBMRQCFDSPY-UHFFFAOYSA-N
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Future Directions

The future directions for research on Leiokinine B could involve further exploration of its potential biological activities, given that other alkaloids from Esenbeckia leiocarpa have shown anticholinesterasic activity . Additionally, more research could be done to elucidate the synthesis and chemical reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Leiokinine B is typically isolated through bioactivity-guided fractionation of ethanol extracts from the stems of Esenbeckia leiocarpa . The process involves several steps:

    Extraction: The stems are first extracted with ethanol.

    Fractionation: The ethanol extract is then subjected to fractionation to separate different alkaloids.

    Isolation: this compound is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale availability.

Chemical Reactions Analysis

Types of Reactions: Leiokinine B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: These can vary widely depending on the specific substitution reaction but may include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction may produce various reduced forms of this compound.

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-2-pentan-3-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-4-11(5-2)14-10-15(17)12-8-6-7-9-13(12)16(14)3/h6-11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPVBMRQCFDSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155164
Record name Leiokinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126365-17-1
Record name Leiokinine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126365171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leiokinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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